tert-Butyl4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group. Its molecular formula is C14H23N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrazole compounds under controlled conditions. One common method involves the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a starting material, which reacts with 1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential for enzyme inhibition and receptor binding, making it a valuable compound for drug discovery and development .
Biological Activity
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, a pyrazole moiety, and a tert-butyl ester group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : C14H23N3O2
- Molecular Weight : 251.32 g/mol
- CAS Number : 278798-07-5
The presence of the pyrazole moiety is particularly noteworthy as it is known to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways .
Research indicates that tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate exhibits multiple biological activities:
- Anti-inflammatory Activity : The compound has been shown to modulate signaling pathways associated with inflammation. It potentially inhibits the activity of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. This makes it a candidate for further pharmacological exploration in oncology.
- Enzyme Interaction : The pyrazole moiety allows for interactions with various enzymes, which may lead to inhibition or modulation of their activity, impacting metabolic processes relevant to disease states.
Research Findings
Several studies have investigated the biological activity of tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate:
Table 1: Summary of Biological Activity Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This study suggests its potential use in treating chronic inflammatory diseases.
Case Study 2: Anticancer Activity
A separate investigation assessed the compound's effects on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating that tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate may serve as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)10-12-4-7-15-16-12/h4,7,11H,5-6,8-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDKWJXGADUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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